molecular formula C8H4F4O2 B1586991 2,2,3,3-Tetrafluoro-1,4-benzodioxane CAS No. 94767-47-2

2,2,3,3-Tetrafluoro-1,4-benzodioxane

Cat. No. B1586991
CAS RN: 94767-47-2
M. Wt: 208.11 g/mol
InChI Key: QLCDBPBUHSKXHY-UHFFFAOYSA-N
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Patent
US09169254B2

Procedure details

2,2,3,3-Tetrafluoro-1,4-benzodioxane (484 mg), bis(pinacolato)diboron (295 mg), [Ir(COD)(OMe)]2 (15.4 mg) and 4,4′di-tert-butyl-2,2′-dipyridyl (12.5 mg) were mixed. 1,4-Dioxane (0.5 mL) was added in a nitrogen atmosphere and stirred at 100° C. for two hours. MeOH (0.5 mL) was added to the reaction solution, and metaperiodic acid (1.06 g) was added in four portions under ice-cooling. Water was added to the reaction solution, followed by extraction with ethyl acetate and concentration. The resulting mixture was purified by silica gel column chromatography to give 2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-6-yl-boronic acid (230 mg, 39%).
Quantity
484 mg
Type
reactant
Reaction Step One
Quantity
295 mg
Type
reactant
Reaction Step One
[Compound]
Name
[Ir(COD)(OMe)]2
Quantity
15.4 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.06 g
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:14])[O:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[O:4][C:3]1([F:13])[F:12].[B:15]1(B2OC(C)(C)C(C)(C)O2)[O:19]C(C)(C)C(C)(C)[O:16]1.O1CCOCC1.I(O)(=O)(=O)=O>O.CO>[F:13][C:3]1([F:12])[O:4][C:5]2[CH:11]=[CH:10][C:9]([B:15]([OH:19])[OH:16])=[CH:8][C:6]=2[O:7][C:2]1([F:1])[F:14]

Inputs

Step One
Name
Quantity
484 mg
Type
reactant
Smiles
FC1(C(OC2=C(O1)C=CC=C2)(F)F)F
Name
Quantity
295 mg
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
[Ir(COD)(OMe)]2
Quantity
15.4 mg
Type
reactant
Smiles
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.06 g
Type
reactant
Smiles
I(=O)(=O)(=O)O
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in four portions under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate and concentration
CUSTOM
Type
CUSTOM
Details
The resulting mixture was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1(C(OC2=C(O1)C=CC(=C2)B(O)O)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.